Cyfluthrin-d6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

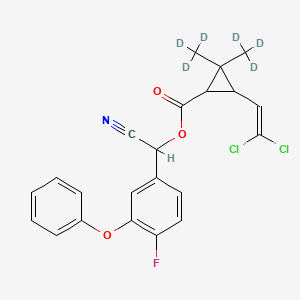

C22H18Cl2FNO3 |

|---|---|

Molekulargewicht |

440.3 g/mol |

IUPAC-Name |

[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/i1D3,2D3 |

InChI-Schlüssel |

QQODLKZGRKWIFG-WFGJKAKNSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C([2H])([2H])[2H] |

Kanonische SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is Cyfluthrin-d6 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyfluthrin-d6, a deuterated analog of the pyrethroid insecticide Cyfluthrin. Its primary application in research is as an internal standard for the accurate quantification of Cyfluthrin in various matrices. This document outlines its chemical properties, primary uses, and detailed experimental protocols for its application in analytical chemistry.

Core Concepts: The Role of this compound in Analytical Research

This compound is a stable, isotopically labeled version of β-Cyfluthrin, where six hydrogen atoms have been replaced with deuterium.[1][2] This subtle change in mass does not significantly alter its chemical behavior during sample extraction and analysis. However, it allows for its differentiation from the non-labeled Cyfluthrin by mass spectrometry.[3] This property makes it an ideal internal standard for quantitative analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

The primary function of this compound is to improve the accuracy and precision of analytical measurements by correcting for the loss of the target analyte during sample preparation and for variations in instrument response.[4] By adding a known amount of this compound to a sample at the beginning of the analytical process, any subsequent losses or variations will affect both the analyte and the internal standard equally. The ratio of the analyte signal to the internal standard signal is then used for quantification, leading to more reliable and reproducible results.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its application in analytical methods.

| Parameter | Value | Source |

| Chemical Properties | ||

| CAS Number | 2483831-11-2 | [1] |

| Molecular Formula | C₂₂H₁₂Cl₂D₆FNO₃ | [1] |

| Formula Weight | 440.3 g/mol | [1] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [1] |

| Analytical Method Performance (Example: Cyfluthrin in Sediment) | ||

| Method Limit of Detection (LOD) | 5.0 ppb | [1] |

| Method Limit of Quantitation (LOQ) | 10.0 ppb | [1] |

| Recovery at LOD | 70% - 118% (mean 91.3%) | [1] |

| Recovery at LOQ and above | 83% - 93% (mean 87.3%) | [1] |

| Analytical Method Performance (Example: Pyrethroids in Rat Plasma) | ||

| Linearity Range (Cyfluthrin) | 31.3–2,000 ng/mL | [5] |

| Limit of Detection (LOD) | 7.8 ng/mL | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the analysis of Cyfluthrin in environmental and biological samples using this compound as an internal standard.

Analysis of Cyfluthrin in Sediment using GC-MS

This protocol is adapted from methods described by the U.S. Environmental Protection Agency (EPA) and the U.S. Geological Survey (USGS).[1][6]

1. Sample Preparation and Fortification:

-

Homogenize the sediment sample.

-

Weigh 10-20 g of the homogenized sediment into a centrifuge tube.

-

Spike the sample with a known amount of this compound solution in a suitable solvent (e.g., acetone).

2. Extraction:

-

Add 20 mL of acetone (B3395972) to the centrifuge tube.

-

Vortex or shake vigorously for 15 minutes.

-

Centrifuge the sample and collect the acetone supernatant.

-

Repeat the extraction step with a fresh portion of acetone.

-

Combine the acetone extracts.

3. Solvent Exchange and Concentration:

-

Add acetonitrile (B52724) to the combined acetone extract to aid in water removal.

-

Evaporate the solvent to near dryness using a rotary evaporator or a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of hexane.

4. Instrumental Analysis (GC-MS):

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode at 250 °C.

-

Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at 100 °C, ramp to 280 °C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for Cyfluthrin and this compound.

-

Analysis of Cyfluthrin in Food Matrices using QuEChERS and LC-MS/MS

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2][7]

1. Sample Preparation and Fortification:

-

Homogenize 10-15 g of the food sample (e.g., fruit, vegetable).

-

Add 10 mL of water and the appropriate amount of this compound internal standard.

-

Add 10 mL of acetonitrile.

2. Extraction and Partitioning:

-

Add a QuEChERS salt packet (containing MgSO₄, NaCl, and buffering salts).

-

Shake vigorously for 1 minute.

-

Centrifuge to separate the acetonitrile layer.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing a sorbent material (e.g., PSA, C18).

-

Vortex for 30 seconds.

-

Centrifuge to pellet the sorbent.

4. Instrumental Analysis (LC-MS/MS):

-

Liquid Chromatograph (LC) Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Gradient elution with water and methanol (B129727) (both containing a small amount of formic acid or ammonium (B1175870) formate).

-

-

Tandem Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Cyfluthrin and this compound.

-

Visualizations

The following diagrams illustrate the analytical workflow for Cyfluthrin analysis.

Caption: General analytical workflow for the quantification of Cyfluthrin.

As this compound is not involved in biological signaling, a diagram illustrating a signaling pathway is not applicable. Instead, the following diagram details the logical relationship in the quantification process.

Caption: Logic of quantification using an internal standard.

References

- 1. epa.gov [epa.gov]

- 2. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry | MDPI [mdpi.com]

- 3. Application of the QuEChERS method for the analysis of pyrethrins and pyrethroids in fish tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

An In-depth Technical Guide to Cyfluthrin-d6: Chemical Properties, Structure, and Analytical Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Cyfluthrin-d6. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this isotopically labeled compound.

Core Chemical Properties

This compound is the deuterated form of Cyfluthrin (B156107), a synthetic pyrethroid insecticide. The deuterium (B1214612) labeling makes it an ideal internal standard for the quantitative analysis of cyfluthrin in various matrices by mass spectrometry.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Formal Name | 3-(2,2-dichloroethenyl)-2,2-di(methyl-d3)-cyclopropanecarboxylic acid, cyano(4-fluoro-3-phenoxyphenyl)methyl ester | [1] |

| Synonyms | β-Cyfluthrin-d6 | [1] |

| CAS Number | 2483831-11-2 | [1] |

| Molecular Formula | C₂₂H₁₂Cl₂D₆FNO₃ | [1] |

| Formula Weight | 440.3 g/mol | [1] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [1] |

| Formulation | A 100 µg/ml solution in nonane (B91170) | [1] |

| Storage Temperature | -20°C | [1][2] |

| Stability | ≥ 4 years | [1] |

Chemical Structure

The chemical structure of this compound is characterized by a cyclopropane (B1198618) ring, a dichlorovinyl group, and a cyano(4-fluoro-3-phenoxyphenyl)methyl ester group. The deuterium atoms are located on the two methyl groups attached to the cyclopropane ring.

Caption: Chemical structure of this compound.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of cyfluthrin in environmental and biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol for the analysis of cyfluthrin in a water sample using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

-

Loading: Load 100 mL of the water sample, previously spiked with a known concentration of this compound (e.g., 10 ng/mL), onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

-

Elution: Elute the analytes from the cartridge with 5 mL of acetonitrile.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

-

Mobile Phase:

-

A: 5 mM ammonium (B1175870) formate (B1220265) in water

-

B: 5 mM ammonium formate in methanol

-

-

Gradient Elution:

-

0-1 min: 10% B

-

1-10 min: Linear gradient to 95% B

-

10-12 min: Hold at 95% B

-

12.1-15 min: Return to 10% B for column re-equilibration

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MS/MS Transitions (MRM):

-

Cyfluthrin: Precursor ion (m/z) -> Product ion (m/z) (Collision Energy)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (Collision Energy)

(Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.)

-

Mechanism of Action and Signaling Pathway

Cyfluthrin, the non-deuterated analogue of this compound, is a neurotoxin that acts on the voltage-gated sodium channels (VGSCs) in the nerve cell membrane of insects and mammals. Its primary mechanism of action involves the disruption of the normal functioning of these channels.

Cyfluthrin binds to the VGSCs and slows down or prevents their inactivation. This leads to a persistent influx of sodium ions into the neuron, causing a prolonged depolarization of the membrane. The continuous state of excitation results in repetitive nerve discharges, leading to paralysis and ultimately the death of the insect.

Caption: Cyfluthrin's effect on voltage-gated sodium channels.

Safety and Handling

This compound, typically supplied in a nonane solution, is considered a hazardous chemical. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.[3] The nonane solvent is flammable and can cause skin and eye irritation. Inhalation of vapors may cause drowsiness or dizziness. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is an essential tool for the accurate quantification of the insecticide cyfluthrin in various analytical applications. Its well-defined chemical properties and predictable behavior as an internal standard make it invaluable for researchers in environmental science, toxicology, and food safety. A thorough understanding of its structure, properties, and the analytical methods in which it is employed, as well as its underlying mechanism of action and safety precautions, is crucial for its effective and safe use in a laboratory setting.

References

Cyfluthrin-d6: A Technical Overview for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Cyfluthrin-d6, a deuterated analog of the pyrethroid insecticide Cyfluthrin. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize this compound as an internal standard for the quantification of Cyfluthrin.

Core Compound Information

This compound is a synthetic pyrethroid and a deuterated form of Cyfluthrin. Its primary application in a laboratory setting is as an internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification of Cyfluthrin in various matrices.

| Parameter | Value | Reference |

| CAS Number | 2483831-11-2 | [1][2][3] |

| Molecular Formula | C22H12Cl2D6FNO3 | [1] |

| Synonyms | β-Cyfluthrin-d6, trans-Cyfluthrin D6 (2,2-dimethyl D6) | [1][4][5] |

Mechanism of Action of Cyfluthrin

While this compound serves as an analytical standard, the biological activity of its non-deuterated counterpart, Cyfluthrin, is of significant interest in toxicology and pharmacology. Cyfluthrin, like other pyrethroid insecticides, primarily targets voltage-gated sodium channels (VGSCs) in the nervous system of insects and mammals.[1] This interaction leads to a modification of the channel's gating properties, resulting in prolonged channel opening and membrane depolarization. This disruption of normal nerve function leads to hyperexcitation, paralysis, and ultimately the death of the insect.

The following diagram illustrates the simplified signaling pathway affected by Cyfluthrin.

Caption: Simplified signaling pathway of Cyfluthrin's effect on voltage-gated sodium channels.

Experimental Application: Use of this compound as an Internal Standard

The primary experimental application of this compound is its use as an internal standard in quantitative analytical methods. The workflow for such an analysis typically involves the following steps:

Caption: General experimental workflow for the quantification of Cyfluthrin using this compound as an internal standard.

Detailed Methodological Steps:

-

Sample Preparation: A known amount of the sample (e.g., soil, water, tissue) is accurately weighed or measured.

-

Internal Standard Spiking: A precise volume of a standard solution of this compound is added to the sample. This is a critical step to correct for analyte loss during sample processing and instrumental analysis.

-

Extraction: The target analyte (Cyfluthrin) and the internal standard (this compound) are extracted from the sample matrix using an appropriate solvent and extraction technique, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid Phase Extraction (SPE).

-

Cleanup: The extract is purified to remove interfering co-extractives that could affect the analytical measurement. This may involve techniques like dispersive SPE (d-SPE).

-

Instrumental Analysis: The cleaned extract is injected into a GC-MS or LC-MS system. The instrument separates the analytes, and the mass spectrometer detects and quantifies the specific ions for both Cyfluthrin and this compound.

-

Quantification: The concentration of Cyfluthrin in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Cyfluthrin and a constant concentration of this compound.

The use of a deuterated internal standard like this compound is highly effective because its chemical and physical properties are nearly identical to the analyte of interest, ensuring similar behavior during extraction, cleanup, and chromatographic separation. However, its difference in mass allows for distinct detection by the mass spectrometer.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Labchem Catalog [labchem.com.my]

- 3. This compound | CAS 2483831-11-2 | Cayman Chemical | Biomol.de [biomol.com]

- 4. trans-Cyfluthrin D6 (2,2-dimethyl D6) 100 µg/mL in Acetoni… [cymitquimica.com]

- 5. trans-Cyfluthrin D6 (2,2-dimethyl D6) | LGC Standards [lgcstandards.com]

A Researcher's Guide to Procuring Cyfluthrin-d6 Analytical Standard

For researchers and scientists engaged in drug development and environmental analysis, the procurement of high-purity analytical standards is a critical step to ensure accurate and reproducible results. This technical guide provides an in-depth overview of sourcing Cyfluthrin-d6, a deuterated internal standard essential for the quantitative analysis of the pyrethroid insecticide Cyfluthrin.

Introduction to this compound

This compound is a stable isotope-labeled version of Cyfluthrin, a broad-spectrum synthetic pyrethroid insecticide. The inclusion of six deuterium (B1214612) atoms (d6) in its structure makes it an ideal internal standard for chromatographic and mass spectrometric analysis, as it shares similar chemical and physical properties with the unlabeled analyte but is distinguishable by its mass-to-charge ratio. This allows for precise quantification by correcting for variations in sample preparation and instrument response.[1][2][3][4]

Sourcing and Supplier Information

A number of reputable chemical suppliers offer this compound analytical standard. When selecting a supplier, it is crucial to consider factors such as the compound's purity, concentration, format (e.g., solution in a specific solvent), and the availability of a comprehensive Certificate of Analysis (CoA). The CoA provides vital information on the identity, purity, and concentration of the standard, which is essential for method validation and data integrity.

Below is a comparative table of suppliers for this compound:

| Supplier | Product Name | CAS Number | Purity | Formulation | Storage |

| Cayman Chemical | This compound | 2483831-11-2 | ≥99% deuterated forms (d1-d6) | 100 µg/ml solution in nonane | -20°C |

| LGC Standards | cyfluthrin, mix of stereoisomers (chem.purity 95%) (d6, 98%) 100 ug/ml in nonane | 2483831-11-2 | Chemical Purity: 95%, Deuterated Purity: 98% | 100 µg/mL in nonane | Not specified |

| Cambridge Isotope Laboratories | Cyfluthrin (D₆, 98%) (mix of stereoisomers) 100 µg/mL in nonane | 2483831-11-2 | Chemical Purity: 95% | 100 µg/mL in nonane | Store in freezer (-20°C) |

| Labchem | This compound | 2483831-11-2 | Not specified | Not specified | -20°C |

| CymitQuimica | trans-Cyfluthrin D6 (2,2-dimethyl D6) 100 µg/mL in Acetonitrile | Not specified | Not specified | 100 µg/mL in Acetonitrile | Not specified |

| MedchemExpress | This compound (β-Cyfluthi-d6) | 2483831-11-2 | Not specified | Not specified | Not specified |

Experimental Protocols: Analytical Methodologies

This compound is primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods for the determination of Cyfluthrin in various matrices, including environmental samples (water, soil, sediment) and biological samples (plasma, urine).[1][5][6]

Sample Preparation (General Overview)

A common sample preparation technique for the analysis of pyrethroids in solid and liquid samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[7] This typically involves:

-

Extraction: The sample is homogenized and extracted with an organic solvent, such as acetonitrile.

-

Salting Out: Salts are added to induce phase separation between the aqueous and organic layers.

-

Dispersive Solid-Phase Extraction (d-SPE): The organic extract is cleaned up by adding a combination of sorbents to remove interfering matrix components.

GC-MS Analysis

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like pyrethroids.[6][8]

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms, is typically used.[6]

-

Inlet: A split/splitless or programmable temperature vaporization (PTV) inlet is employed.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.

-

Temperature Program: An optimized temperature gradient is used to separate the target analytes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) or negative chemical ionization (NCI) can be used. NCI can provide enhanced sensitivity for pyrethroids.[3]

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification.

-

LC-MS Analysis

LC-MS is suitable for the analysis of less volatile and thermally labile compounds.

-

Liquid Chromatograph (LC) Conditions:

-

Column: A reversed-phase C18 column is commonly used for the separation of pyrethroids.[9]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like ammonium (B1175870) formate (B1220265) or formic acid is typically employed.[9][10]

-

-

Mass Spectrometer (MS) Conditions:

Workflow for Procurement and Use of Analytical Standard

Caption: A flowchart illustrating the key stages from identifying the need for an analytical standard to the final data archiving.

Logical Relationship of Quality Control in Analytical Measurement

Caption: This diagram illustrates how an internal standard like this compound is used to mitigate common sources of error in analytical measurements, leading to more accurate results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Quantification of pyrethroids in environmental samples using NCI-GC-MS with stable isotope analogue standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Labchem Catalog [labchem.com.my]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. hpst.cz [hpst.cz]

- 8. researchgate.net [researchgate.net]

- 9. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted Multiresidue Method for the Analysis of Different Classes of Pesticides in Agro-Food Industrial Sludge by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdpr.ca.gov [cdpr.ca.gov]

β-Cyfluthrin-d6: A Comprehensive Technical Guide to its Synonymity with Cyfluthrin-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of β-cyfluthrin-d6 and its relationship with Cyfluthrin-d6, confirming their synonymity. The document details their chemical properties, isomeric relationship, and applications, presenting quantitative data in structured tables and illustrating key relationships with a Graphviz diagram.

Executive Summary

β-cyfluthrin-d6 is unequivocally a synonym for this compound. Both terms refer to the deuterated form of β-cyfluthrin, a specific isomeric enrichment of the pyrethroid insecticide Cyfluthrin. This guide will elucidate the nuances of their relationship, providing clarity for researchers and scientists in the field.

Isomeric Relationship: Cyfluthrin and β-Cyfluthrin

To understand the nomenclature of the deuterated compounds, it is essential to first grasp the relationship between Cyfluthrin and β-cyfluthrin.

Cyfluthrin is a synthetic pyrethroid insecticide that exists as a complex mixture of four different stereoisomers.[1] These isomers arise from the multiple chiral centers in the molecule. While chemically similar, these isomers can exhibit different biological activities.

β-cyfluthrin is not a distinct chemical entity from Cyfluthrin but rather a refined formulation. It is an isomeric enrichment of Cyfluthrin, containing a higher concentration of the two most biologically active isomers.[1] This refinement process results in a product with enhanced insecticidal potency, approximately 2 to 5 times more acutely toxic than the standard Cyfluthrin mixture.[1]

The following diagram illustrates the relationship between the parent compound and its enriched isomeric form.

Deuterated Forms: this compound and β-Cyfluthrin-d6

The "-d6" suffix indicates that the molecule has been isotopically labeled with six deuterium (B1214612) atoms. This labeling is a common practice in analytical chemistry, particularly in mass spectrometry-based methods, to create an internal standard for quantification of the unlabeled analyte.

Given that β-cyfluthrin is a specific isomeric form of Cyfluthrin, its deuterated counterpart, β-cyfluthrin-d6, is likewise a specific deuterated form of Cyfluthrin. Therefore, "this compound" is often used as a broader term that encompasses the deuterated forms of the various isomers, while "β-cyfluthrin-d6" more specifically refers to the deuterated version of the enriched, biologically active isomers. However, in practice and in the catalogs of chemical suppliers, the terms are used interchangeably.[2][3][4]

The logical relationship can be visualized as follows:

Quantitative Data Summary

The following tables summarize the key quantitative data for Cyfluthrin, β-Cyfluthrin, and their deuterated analog.

Table 1: Chemical Identification

| Compound | CAS Number | Molecular Formula |

| Cyfluthrin | 68359-37-5[5][6] | C₂₂H₁₈Cl₂FNO₃[5][6] |

| β-Cyfluthrin | 68359-37-5[1][7] | C₂₂H₁₈Cl₂FNO₃[7][8] |

| This compound / β-Cyfluthrin-d6 | 2483831-11-2[2] | C₂₂H₁₂D₆Cl₂FNO₃[2] |

Table 2: Physical and Chemical Properties

| Compound | Formula Weight / Molar Mass | Purity |

| Cyfluthrin | 434.3 g/mol [5] | Varies by supplier |

| β-Cyfluthrin | 434.29 g/mol [7] | Typically ≥95% |

| This compound / β-Cyfluthrin-d6 | 440.3 g/mol [2] | ≥99% deuterated forms (d₁-d₆)[2] |

Experimental Protocols: Use as an Internal Standard

This compound (or β-cyfluthrin-d6) is primarily intended for use as an internal standard for the quantification of Cyfluthrin or β-cyfluthrin in various matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2]

General Workflow for Quantification using a Deuterated Internal Standard:

Detailed Methodological Steps:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., nonane, acetonitrile) at a known concentration (e.g., 100 µg/ml).[2] Prepare a series of calibration standards containing known concentrations of unlabeled Cyfluthrin and a constant concentration of the this compound internal standard.

-

Sample Preparation: Extract the analyte (Cyfluthrin) from the sample matrix (e.g., soil, water, biological tissue) using an appropriate extraction technique such as liquid-liquid extraction or solid-phase extraction.

-

Internal Standard Spiking: Add a precise and known amount of the this compound internal standard solution to the extracted sample prior to analysis.

-

Instrumental Analysis: Analyze the spiked sample extract and the calibration standards by LC-MS or GC-MS. The mass spectrometer is set to monitor specific mass-to-charge (m/z) ratios for both the unlabeled Cyfluthrin and the deuterated this compound.

-

Data Analysis and Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Determine the concentration of Cyfluthrin in the sample by calculating the analyte/internal standard peak area ratio from the sample analysis and interpolating the concentration from the calibration curve.

Conclusion

The terms β-cyfluthrin-d6 and this compound are used synonymously in the scientific and chemical supply communities to refer to the deuterated internal standard for the pyrethroid insecticide. This is because β-cyfluthrin is itself an enriched isomeric form of Cyfluthrin. For analytical purposes, the deuterated standard serves to accurately quantify the parent compound, regardless of the specific isomeric composition of the commercial insecticide product being tested. Researchers can confidently use products labeled with either designation for their analytical needs, with the understanding that they are functionally identical for use as internal standards in mass spectrometry.

References

- 1. awhhe.am [awhhe.am]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Labchem Catalog [labchem.com.my]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Cyfluthrin - Wikipedia [en.wikipedia.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Beta-Cyfluthrin | C22H18Cl2FNO3 | CID 56608859 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety Data for Cyfluthrin-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety data for Cyfluthrin-d6, a deuterated analog of the synthetic pyrethroid insecticide Cyfluthrin. This document is intended for researchers, scientists, and drug development professionals who may handle or conduct research with this compound. It consolidates information from Safety Data Sheets (SDS), product technical information, and toxicological literature. The guide includes a summary of physical and chemical properties, detailed toxicological information, and guidelines for safe handling and storage. In line with the requirements for advanced technical documentation, this guide also presents the mechanism of action of Cyfluthrin through a signaling pathway diagram and outlines standardized experimental protocols for toxicity testing.

Chemical and Physical Properties

This compound is the deuterated form of Cyfluthrin, where six hydrogen atoms on the dimethylcyclopropane moiety have been replaced with deuterium. This isotopic labeling is primarily for use as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the quantification of Cyfluthrin.[1][2] The physical and chemical properties of this compound are expected to be very similar to those of Cyfluthrin.

| Property | Value | Reference |

| Chemical Name | 3-(2,2-dichloroethenyl)-2,2-di(methyl-d3)-cyclopropanecarboxylic acid, cyano(4-fluoro-3-phenoxyphenyl)methyl ester | [1][2] |

| Synonyms | β-Cyfluthrin-d6 | [1][2] |

| CAS Number | 2483831-11-2 | [1][2][3] |

| Molecular Formula | C₂₂H₁₂Cl₂D₆FNO₃ | [1][2] |

| Molecular Weight | 440.3 g/mol | [1][2] |

| Appearance | Viscous amber to brown liquid or partly crystalline oil | [4][5][6] |

| Melting Point | 60 °C (140 °F) | [5][7] |

| Solubility in Water | 2-3 µg/L at 20°C | [5][7] |

| Solubility in Organic Solvents | Highly soluble in acetone (B3395972) (>250 g/L), n-hexane (10 g/L), and dichloromethane (B109758) (200 g/L) at 20°C | [5] |

Toxicological Data

Toxicological data for this compound is not extensively available. Therefore, the data for the non-deuterated parent compound, Cyfluthrin, is presented here as a surrogate for assessing its toxicological profile. Cyfluthrin is classified as a Type II pyrethroid insecticide.

| Toxicity Endpoint | Value | Species | Route | Reference |

| Acute Oral LD₅₀ | 291 mg/kg | Mouse (male) | Oral | [8] |

| 609 mg/kg | Mouse (female) | Oral | [8] | |

| 500 - 800 mg/kg | Rat | Oral | [7] | |

| Acute Dermal LD₅₀ | > 5000 mg/kg | Rat | Dermal | [8] |

| 600 mg/kg | Rat | Dermal | [7] | |

| Acute Inhalation LC₅₀ | > 0.735 mg/L (4 hours) | Rat (male) | Inhalation | [8] |

| 0.200 - 0.735 mg/L (4 hours) | Rat (female) | Inhalation | [8] | |

| Aquatic Toxicity (LC₅₀, 96 hours) | 0.6 - 2.9 µg/L | Rainbow Trout | Aquatic | [5] |

| 1.5 µg/L | Bluegill Sunfish | Aquatic | [5] | |

| 22 µg/L | Carp | Aquatic | [5] |

Hazard Identification and Safety Precautions

Based on the Safety Data Sheet for this compound and data for Cyfluthrin, the following hazards have been identified.[3][9][10][11]

| Hazard | Description |

| Flammability | Flammable liquid and vapor.[3][9] |

| Acute Toxicity (Inhalation) | Harmful if inhaled.[3][9] |

| Skin Corrosion/Irritation | Causes skin irritation.[3][9] |

| Eye Damage/Irritation | Causes serious eye irritation.[3][9] |

| Aspiration Hazard | May be fatal if swallowed and enters airways.[3][9] |

| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness.[3][9] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[10] |

Recommended Safety Precautions:

-

Handling: Handle in a well-ventilated area.[11][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Keep away from ignition sources and do not smoke in the vicinity.[3][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12] Keep away from strong oxidants, strong acids, and strong bases.[12] Store locked up.[10]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[10] Do not allow to enter sewers or waterways.[9]

Mechanism of Action: Signaling Pathway

Cyfluthrin, like other pyrethroid insecticides, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.[13][14] This interaction disrupts the normal functioning of the nervous system, leading to paralysis and death.[5]

The primary mechanism involves the binding of Cyfluthrin to the VGSC, which modifies its gating kinetics. Specifically, it prolongs the open state of the channel by slowing both activation and inactivation. This leads to a persistent influx of sodium ions (Na⁺) into the neuron, causing a state of hyperexcitability characterized by repetitive nerve discharges.

Experimental Protocols

Acute Oral Toxicity (LD₅₀) - Based on OECD Guideline 423[1][16]

This method is designed to classify a substance based on its acute oral toxicity.

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Feeding: Animals are housed in individual cages under controlled environmental conditions (temperature, humidity, light cycle). Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Administration: A single dose of the test substance is administered by gavage to fasted animals.

-

Procedure: A stepwise procedure is used, starting with a dose that is expected to produce some toxicity. A group of three animals is dosed.

-

If mortality occurs, the test is repeated with a lower dose.

-

If no mortality occurs, the test is repeated with a higher dose.

-

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The LD₅₀ is determined based on the dose at which 50% of the animals die.

Acute Dermal Toxicity (LD₅₀) - Based on OECD Guideline 402[12][17][18][19][20]

This test provides information on health hazards from short-term dermal exposure.

-

Test Animals: Healthy, young adult rats are typically used.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk.

-

Application: The test substance is applied uniformly over the shaved area (at least 10% of the body surface) and covered with a porous gauze dressing for 24 hours.

-

Procedure: A limit test is often performed first at a high dose (e.g., 2000 mg/kg). If no toxicity is observed, no further testing is needed. If toxicity occurs, a full study with multiple dose groups is conducted.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Endpoint: The dermal LD₅₀ is calculated.

Acute Toxicity to Fish (LC₅₀) - Based on OECD Guideline 203[4][21][22][23]

This test determines the concentration of a substance that is lethal to 50% of fish over a 96-hour period.

-

Test Species: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.

-

Test Conditions: The test is conducted in glass tanks with controlled water quality parameters (temperature, pH, dissolved oxygen).

-

Procedure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours. A control group is exposed to water without the test substance.

-

Observation: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC₅₀ and its 95% confidence limits are calculated for each observation time.

Conclusion

This compound, as a deuterated analog of Cyfluthrin, is presumed to have a similar toxicological profile to its parent compound. The available data indicates that Cyfluthrin is a moderately toxic compound to mammals via oral and inhalation routes and has very high toxicity to aquatic organisms. Its primary mechanism of action is the disruption of voltage-gated sodium channels in the nervous system. Researchers and professionals handling this compound should adhere to the safety precautions outlined in this guide and the substance's Safety Data Sheet to minimize exposure and environmental release. The experimental protocols provided, based on OECD guidelines, offer a framework for conducting further toxicological assessments.

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. eurofins.com.au [eurofins.com.au]

- 5. grokipedia.com [grokipedia.com]

- 6. Cyfluthrin | C22H18Cl2FNO3 | CID 104926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. cpachem.com [cpachem.com]

- 11. simonisbv.nl [simonisbv.nl]

- 12. chemicalbook.com [chemicalbook.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

Cyfluthrin-d6: An In-Depth Technical Guide to Stability and Recommended Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Cyfluthrin-d6 and outlines recommended storage conditions to ensure its integrity for use as an internal standard in analytical applications. The information presented herein is critical for laboratories conducting quantitative analysis of cyfluthrin (B156107) in various matrices.

Introduction to this compound

This compound is the deuterated analog of cyfluthrin, a synthetic pyrethroid insecticide. The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for quantification of cyfluthrin by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The accuracy of quantitative results heavily relies on the stability and purity of the internal standard. Therefore, understanding the stability profile of this compound is paramount.

Recommended Storage Conditions

To maintain the integrity and ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier information and general best practices for deuterated standards.

| Parameter | Recommended Condition |

| Storage Temperature | -20°C is the recommended long-term storage temperature.[1] |

| Container | Store in the original, tightly sealed vial to prevent solvent evaporation and exposure to moisture and light. |

| Environment | A well-ventilated, dry, and dark location is ideal. Avoid exposure to direct sunlight and sources of heat. |

| Incompatibilities | Avoid contact with strong acids and strong bases, as they can catalyze the degradation of the ester functional group and potentially promote hydrogen-deuterium exchange. |

Stability Profile of this compound

The stability of this compound is a critical factor for its use as a reliable internal standard. The following table summarizes the known and inferred stability data under various conditions.

| Stability Type | Condition | Duration | Expected Outcome |

| Long-Term Stability | -20°C in a sealed vial in the dark | ≥ 4 years | The compound is expected to remain stable with minimal degradation.[1] |

| Short-Term Stability | Room Temperature (approx. 20-25°C) | Up to 24 hours | While not ideal for extended periods, the compound is expected to be stable for the duration of typical sample preparation and analysis. Significant degradation is not anticipated within this timeframe. |

| Freeze-Thaw Stability | Multiple cycles of freezing (-20°C) and thawing (room temperature) | At least 3 cycles | This compound is expected to be stable under repeated freeze-thaw cycles. No significant degradation or change in concentration is anticipated. This is crucial for standards that are used intermittently. |

| Solution Stability | In an organic solvent (e.g., nonane (B91170), acetonitrile) at -20°C | ≥ 4 years | The compound is stable when stored in a suitable, dry organic solvent. The choice of solvent should be compatible with the analytical method. |

Potential Degradation Pathways

The degradation of this compound is expected to follow similar pathways as its non-deuterated counterpart, cyfluthrin. The primary mechanisms of degradation are hydrolysis of the ester linkage and oxidation. These processes can be influenced by factors such as pH, temperature, and exposure to light.

The main degradation pathways for β-cyfluthrin involve ester hydrolysis and oxidation, catalyzed by enzymes such as carboxylesterase and oxidoreductase.[2][3]

Caption: A diagram illustrating the potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on standard industry practices for the evaluation of analytical reference standards.

Long-Term Stability Study

Objective: To determine the stability of this compound under recommended long-term storage conditions.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of a standard solution of this compound in a suitable solvent (e.g., nonane or acetonitrile) at a known concentration in amber glass vials.

-

Storage: Store the vials at -20°C ± 5°C in the dark.

-

Testing Intervals: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 12, 24, 36, and 48 months).

-

Analysis: At each time point, retrieve a set of vials, allow them to equilibrate to room temperature, and analyze the concentration of this compound using a validated stability-indicating analytical method, such as GC-MS or LC-MS/MS.

-

Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0). The compound is considered stable if the concentration remains within a predefined acceptance range (e.g., 95-105% of the initial concentration).

Short-Term Stability (Bench-Top) Study

Objective: To evaluate the stability of this compound under typical laboratory ambient conditions.

Methodology:

-

Sample Preparation: Prepare aliquots of a standard solution of this compound in a suitable solvent in clear and amber glass vials.

-

Storage: Store the vials on a laboratory bench at controlled room temperature (e.g., 20-25°C) under normal laboratory lighting conditions.

-

Testing Intervals: Analyze the samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Analysis: Use a validated analytical method to determine the concentration of this compound.

-

Data Evaluation: Assess the change in concentration over time relative to the initial concentration.

Freeze-Thaw Stability Study

Objective: To assess the stability of this compound when subjected to repeated freeze-thaw cycles.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of a standard solution of this compound in a suitable solvent.

-

Freeze-Thaw Cycles:

-

Freeze the samples at -20°C for at least 12 hours.

-

Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.

-

Repeat this cycle for a predetermined number of times (e.g., 3 to 5 cycles).

-

-

Analysis: After the final thaw, analyze the samples for the concentration of this compound using a validated analytical method.

-

Data Evaluation: Compare the concentration of the cycled samples to a control sample that has not undergone freeze-thaw cycles.

Caption: A workflow diagram illustrating the key stages of stability testing for this compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions of -20°C in a tightly sealed container, protected from light. For routine laboratory use, it exhibits good short-term and freeze-thaw stability. Adherence to the storage and handling guidelines outlined in this document is essential to ensure the accuracy and reliability of quantitative analytical methods that utilize this compound as an internal standard. Understanding its potential degradation pathways can further aid in troubleshooting and ensuring data integrity.

References

Unlabeled Cyfluthrin and Its Relationship to Cyfluthrin-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of unlabeled cyfluthrin (B156107) and its deuterated analog, Cyfluthrin-d6, focusing on their core relationship in analytical chemistry. This document details their chemical properties, the principles of their use in quantitative analysis, and validated experimental protocols for their detection and measurement.

Introduction to Cyfluthrin and its Deuterated Analog

Cyfluthrin is a synthetic pyrethroid insecticide widely used in agriculture and for public health purposes to control a variety of pests.[1][2] It functions as a potent neurotoxin in insects by targeting voltage-gated sodium channels.[3] For accurate and precise quantification of cyfluthrin residues in various matrices, a stable isotope-labeled internal standard is essential. This compound, a deuterated form of cyfluthrin, serves this critical role in analytical methodologies, particularly in isotope dilution mass spectrometry.[3]

This compound is structurally identical to unlabeled cyfluthrin, with the exception of six hydrogen atoms on the dimethylcyclopropane moiety being replaced by deuterium (B1214612) atoms. This mass difference allows for their differentiation by a mass spectrometer, while their nearly identical chemical and physical properties ensure they behave similarly during sample preparation and chromatographic separation.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of both unlabeled cyfluthrin and this compound is fundamental for developing robust analytical methods. The key properties are summarized in the table below.

| Property | Unlabeled Cyfluthrin | This compound |

| Synonyms | Baythroid, Beta-cyfluthrin, FCR 1272 | β-Cyfluthrin-d6 |

| Molecular Formula | C₂₂H₁₈Cl₂FNO₃ | C₂₂H₁₂D₆Cl₂FNO₃ |

| Molecular Weight | 434.29 g/mol | 440.3 g/mol |

| CAS Number | 68359-37-5 | 2483831-11-2 |

The Role of this compound in Isotope Dilution Mass Spectrometry

The primary relationship between unlabeled cyfluthrin and this compound is that of an analyte and an internal standard in the analytical technique of isotope dilution mass spectrometry (IDMS). This method is a gold standard for quantitative analysis due to its high accuracy and precision.

The core principle of IDMS is the addition of a known amount of the isotopically labeled standard (this compound) to a sample containing the unlabeled analyte (cyfluthrin) at the beginning of the analytical procedure. The labeled standard and the unlabeled analyte are assumed to behave identically throughout extraction, cleanup, and chromatographic separation. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard.

By measuring the ratio of the mass spectrometric response of the unlabeled analyte to the labeled internal standard, the concentration of the analyte in the original sample can be accurately determined, compensating for matrix effects and procedural losses.

References

Cyfluthrin-d6 metabolism and potential degradation products

An In-depth Technical Guide on the Metabolism and Potential Degradation Products of Cyfluthrin-d6

Introduction

Cyfluthrin (B156107) is a synthetic pyrethroid insecticide widely used in agriculture and for public health purposes to control a variety of pests.[1] It functions as a contact and stomach poison, targeting the nervous system of insects.[1] Cyfluthrin is a complex mixture of stereoisomers.[2] Its deuterated analog, this compound, serves as a crucial internal standard for the accurate quantification of cyfluthrin in various matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3] Understanding the metabolic and degradation pathways of cyfluthrin is essential for assessing its environmental fate and toxicological risk. The metabolic and degradation processes for this compound are presumed to be identical to those of the non-deuterated parent compound, with the primary difference being the mass of the molecule used for analytical detection.

Metabolism in Mammals

In mammals, cyfluthrin is poorly absorbed through the skin (around 1%) but is readily absorbed into the bloodstream when ingested (80-90%). Once absorbed, it is rapidly metabolized and eliminated from the body.[1] More than half of an ingested dose is typically excreted within 24 hours, with about 98% eliminated within one to two days, primarily through urine and feces. Due to its lipophilic nature, the highest concentrations of cyfluthrin residues are found in fatty tissues.[1]

The primary metabolic pathway for cyfluthrin in mammals is the enzymatic cleavage of the ester bond, a reaction catalyzed by carboxylesterases and cytochrome P450 (CYP) isoforms.[4][5][6] This hydrolysis yields two main fragments: the cyclopropane (B1198618) carboxylic acid moiety and the fluorinated phenoxybenzyl alcohol moiety.

Key Metabolic Reactions:

-

Ester Hydrolysis: The ester linkage is cleaved to form 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA) and α-cyano-4-fluoro-3-phenoxybenzyl alcohol.

-

Oxidation: The resulting alcohol metabolite is unstable and is further oxidized to 4-fluoro-3-phenoxybenzaldehyde (B1330021) (FPBald) and subsequently to 4-fluoro-3-phenoxybenzoic acid (FPBacid), which are then excreted.[5]

-

Conjugation: The resulting metabolites can undergo further conjugation reactions before excretion.[4]

The renal elimination half-life for cyfluthrin metabolites in humans has been reported to be approximately 6.4 hours.[6]

Caption: Primary metabolic pathway of this compound in mammals.

Environmental Degradation

Cyfluthrin's persistence in the environment is influenced by factors such as sunlight, pH, and microbial activity.[1]

Degradation in Soil

Cyfluthrin is considered moderately persistent in soil.[1] Its degradation is primarily driven by microbial action.[7][8] The rate of breakdown is faster in soils with high organic content and in anaerobic (oxygen-deficient) conditions.[1] In contrast, degradation is slower in aerobic soils with high clay content.[1] Cyfluthrin is relatively immobile in soil and is unlikely to leach into groundwater.[1]

Degradation in Water

In aquatic environments, cyfluthrin degradation occurs through two main abiotic processes: hydrolysis and photolysis.[1]

-

Hydrolysis: The rate of hydrolysis is highly dependent on the pH of the water. Cyfluthrin is stable in acidic conditions (pH 4-5) but degrades as the pH becomes more alkaline.[9][10]

-

Photolysis: Cyfluthrin breaks down rapidly in the presence of sunlight.[1] The primary degradation pathway involves the cleavage of the ester bond, followed by further oxidation.[11][12]

Degradation on Plants

Cyfluthrin has a low potential to penetrate plant tissues or move within the plant.[1] It tends to dissipate rapidly from plant surfaces, with half-lives typically ranging from 2 to 3 days on various crops like eggplant, tomato, and okra.[1][13]

Caption: Environmental degradation pathways for Cyfluthrin.

Data on Half-Life and Degradation Products

Table 1: Half-Life of Cyfluthrin in Various Environmental Matrices

| Matrix | Condition | Half-Life | Citation(s) |

| Soil | Aerobic | ~56 days | [1] |

| Anaerobic | ~34 days | [1] | |

| Soil Surface | 2 - 16 days | [1] | |

| Water | With Sunlight (Photolysis) | ~12 days | [1] |

| Without Sunlight | ~193 days | [1] | |

| pH 7 | 193 days | [9] | |

| pH 9 | < 2 days | [9] | |

| Plants | Eggplant, Tomato, Okra | 2 - 3 days | [1][13] |

| Mango Fruit | 2.5 days | [1][13] |

Table 2: Major Identified Metabolites and Degradation Products of Cyfluthrin

| Product Name | Abbreviation | Matrix/Organism | Pathway | Citation(s) |

| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | DCCA | Mammals, Fungi, Water | Metabolism, Biodegradation, Photolysis | [14] |

| 4-fluoro-3-phenoxybenzyl alcohol | FPB-alcohol | Mammals, Fungi | Metabolism, Biodegradation | [5][14] |

| 4-fluoro-3-phenoxybenzaldehyde | FPBald | Mammals, Water | Metabolism, Hydrolysis | [5][9] |

| 4-fluoro-3-phenoxybenzoic acid | FPBacid | Mammals | Metabolism | [5] |

| α-cyano-4-fluorobenzyl-3-(2,2-dichlorovinyl)-2,2-dimethyl cyclopropane carboxylate | - | Fungi | Biodegradation | [14] |

Experimental Protocols for Analysis

The analysis of this compound and its non-deuterated counterparts in biological and environmental samples typically involves sophisticated analytical techniques to ensure sensitivity and accuracy.

General Methodology

-

Sample Collection and Storage: Samples (e.g., soil, water, urine) are collected and stored under conditions that prevent degradation, often by freezing at -20°C.[15]

-

Extraction:

-

Water: Solid-phase extraction (SPE) is commonly used to extract and concentrate pyrethroids from water samples.[15]

-

Soil/Sediment: Samples are often extracted using microwave-assisted extraction (MAE) with an organic solvent mixture like dichloromethane (B109758) and methanol.[15]

-

Biological Samples (Urine/Blood): Liquid-liquid extraction or solid-phase extraction is employed to isolate the analytes from the complex biological matrix.[16]

-

-

Cleanup: The crude extract is subjected to a cleanup step to remove interfering co-extracted matrix components. This may involve techniques like SPE using materials such as graphitized carbon and alumina.[15]

-

Analysis and Quantification:

-

Instrumentation: The final analysis is performed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), coupled with a detector. Mass Spectrometry (MS) is the preferred detector for its high selectivity and sensitivity, allowing for definitive identification and quantification.[15][16]

-

Internal Standard: this compound is added to the sample at the beginning of the analytical process. It mimics the behavior of the target analyte (cyfluthrin) through the extraction and cleanup steps. By comparing the detector response of the analyte to that of the known concentration of the internal standard, precise quantification can be achieved, correcting for any losses during sample preparation.[3]

-

Caption: A generalized workflow for the analysis of Cyfluthrin.

Conclusion

This compound, as an isotopic analog of cyfluthrin, follows the same metabolic and degradation pathways. In mammals, the primary route of metabolism is through rapid ester hydrolysis, leading to the formation of polar metabolites that are quickly excreted. In the environment, cyfluthrin's persistence is limited by microbial degradation in soil and by hydrolysis and photolysis in water. The use of this compound as an internal standard is critical for the reliable and accurate measurement of cyfluthrin residues in complex matrices, enabling robust risk assessment and environmental monitoring.

References

- 1. Cyfluthrin Fact Sheet [npic.orst.edu]

- 2. Cyfluthrin - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyfluthrin [fao.org]

- 6. Cyfluthrin (UK PID) [inchem.org]

- 7. Biodegradation Pathway and Detoxification of β-cyfluthrin by the Bacterial Consortium and Its Bacterial Community Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fao.org [fao.org]

- 10. openknowledge.fao.org [openknowledge.fao.org]

- 11. Hydrolysis and photolysis of insecticide metofluthrin in water - 文献詳細 - Ceek.jp Altmetrics [altmetrics.ceek.jp]

- 12. Hydrolysis and photolysis of insecticide metofluthrin in water | CiNii Research [cir.nii.ac.jp]

- 13. quora.com [quora.com]

- 14. Biodegradation of beta-cyfluthrin by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.usgs.gov [pubs.usgs.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

The Environmental Fate and Analysis of Cyfluthrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of cyfluthrin (B156107), a synthetic pyrethroid insecticide. It details the chemical's degradation pathways, mobility in soil and water, and potential for bioaccumulation. Furthermore, this guide offers an in-depth look at the analytical methodologies used for the detection and quantification of cyfluthrin and its metabolites in various environmental matrices, equipping researchers with the necessary information for robust environmental risk assessment.

Environmental Fate of Cyfluthrin

Cyfluthrin's persistence and movement in the environment are governed by a combination of chemical and biological processes. Understanding these processes is crucial for predicting its environmental impact.

Degradation

Cyfluthrin degrades in the environment through hydrolysis, photolysis, and microbial metabolism. The rate of degradation is influenced by factors such as pH, sunlight, and microbial activity.

1.1.1. Hydrolysis

The ester linkage in the cyfluthrin molecule is susceptible to hydrolysis, a chemical breakdown process involving water. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. Cyfluthrin is relatively stable in acidic to neutral conditions but degrades more rapidly in alkaline environments.[1] The primary hydrolysis products are 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid and 4-fluoro-3-phenoxy-benzaldehyde.[2]

1.1.2. Photolysis

In the presence of sunlight, cyfluthrin can undergo photodegradation, particularly in water and on soil surfaces. Photolysis involves the breakdown of the molecule by light energy. The half-life of cyfluthrin due to photolysis is significantly shorter in the presence of sunlight compared to dark conditions.

1.1.3. Microbial Degradation

Microorganisms in soil and water play a significant role in the degradation of cyfluthrin. The primary pathway for microbial degradation is the cleavage of the ester bond by microbial enzymes such as carboxylesterases, leading to the formation of the same initial products as hydrolysis.[1][3][4] These initial degradation products can be further metabolized by microorganisms.[1][3][4] The rate of microbial degradation is influenced by soil type, organic matter content, temperature, and moisture.

Mobility

The mobility of cyfluthrin in the environment, particularly its potential to leach into groundwater, is a key consideration in its environmental risk assessment.

1.2.1. Soil Sorption and Leaching

Cyfluthrin exhibits strong adsorption to soil particles, which significantly limits its mobility.[5] The extent of adsorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). High Koc values indicate strong binding to soil and low potential for leaching. Cyfluthrin's high Koc values suggest it is largely immobile in most soil types.[1]

1.2.2. Water Solubility and Runoff

Cyfluthrin has a very low solubility in water, which further limits its transport in the aqueous phase.[6] While it is not readily transported in dissolved form, it can be transported via surface runoff if adsorbed to eroded soil particles.

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (e.g., water, food). The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (log Kow).

Cyfluthrin has a high log Kow value, suggesting a potential for bioaccumulation in aquatic organisms.[1] The bioconcentration factor (BCF), which measures the uptake of a chemical from water into an organism, has been determined for cyfluthrin in fish.[2] However, studies in mammals have shown that cyfluthrin is rapidly metabolized and excreted.

Quantitative Data on the Environmental Fate of Cyfluthrin

The following tables summarize key quantitative data related to the environmental fate of cyfluthrin, compiled from various studies. These values can be used for environmental modeling and risk assessment.

Table 1: Degradation Half-lives of Cyfluthrin

| Environmental Compartment | Degradation Process | Half-life (days) | Conditions |

| Water | Hydrolysis | 25 - 117 | pH 4, 22°C[1] |

| 11 - 20 | pH 7, 22°C[1] | ||

| 3 - 7 | pH 9, 22°C[1] | ||

| Photolysis | < 2 | pH 9, with sunlight[2] | |

| Soil | Aerobic Metabolism | 56 - 63 | German loam and sandy loam[2] |

| Anaerobic Metabolism | No significant alteration in rate from aerobic[2] | ||

| Field Dissipation | 7 - 90 | Various field conditions |

Table 2: Soil Sorption and Mobility of Cyfluthrin

| Soil Parameter | Value | Interpretation |

| Koc (mL/g) | 73,484 - 180,290 | Very high adsorption, immobile[5] |

| Kd (mL/g) | 1116 - 1793 | High adsorption[5] |

| Water Solubility (µg/L) | 2 | Very low[6] |

Table 3: Bioaccumulation Potential of Cyfluthrin

| Organism | Parameter | Value | Interpretation |

| Fish | BCF | 858 | High potential for bioconcentration[2] |

| General | log Kow | 5.9 - 6.0 | High lipophilicity, potential for bioaccumulation[1] |

Experimental Protocols for Environmental Fate Studies

This section outlines generalized experimental protocols for key studies to determine the environmental fate of cyfluthrin, based on established guidelines such as those from the OECD and EPA.

Hydrolysis Study (Following OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of cyfluthrin in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Spiking: Add a known concentration of radiolabeled or non-labeled cyfluthrin to the buffer solutions in sterile, light-protected vessels.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.

-

Sampling: At predetermined time intervals, collect duplicate samples from each pH solution.

-

Analysis: Extract the samples with a suitable organic solvent (e.g., acetonitrile (B52724), hexane) and analyze the concentration of the parent cyfluthrin and its major hydrolysis products using an appropriate analytical technique (e.g., HPLC-UV, LC-MS/MS, or GC-MS for non-labeled; LSC for radiolabeled).

-

Data Analysis: Calculate the first-order rate constant and the half-life of hydrolysis at each pH.

Photolysis Study (Following EPA OCSPP 835.2210)

Objective: To determine the rate of photodegradation of cyfluthrin in water and on soil surfaces under simulated sunlight.

Methodology:

-

Sample Preparation:

-

Water: Prepare an aqueous solution of cyfluthrin in sterile, purified water.

-

Soil: Apply a uniform layer of a characterized soil to a flat surface (e.g., glass plate) and treat it with a solution of cyfluthrin.

-

-

Irradiation: Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp) with a defined spectrum and intensity. Maintain a constant temperature.

-

Dark Controls: Prepare identical samples to be incubated in the dark under the same temperature conditions to account for non-photolytic degradation.

-

Sampling: At various time points, collect replicate samples from both the irradiated and dark control groups.

-

Extraction and Analysis: Extract the water or soil samples and analyze for the parent compound and major photoproducts.

-

Data Analysis: Determine the photodegradation rate constant and half-life by comparing the degradation in the irradiated samples to the dark controls.

Aerobic Soil Metabolism Study (Following OECD Guideline 307)

Objective: To determine the rate and pathway of aerobic microbial degradation of cyfluthrin in soil.

Methodology:

-

Soil Selection and Characterization: Select and characterize at least one soil type (e.g., sandy loam) for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: Treat fresh soil samples with a known concentration of ¹⁴C-labeled cyfluthrin. The application rate should be relevant to agricultural use.

-

Incubation: Incubate the treated soil in the dark in a flow-through system at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous stream of carbon dioxide-free, humidified air is passed through the system.

-

Trapping Volatiles: Trap any evolved ¹⁴CO₂ and other volatile organic compounds from the effluent air stream using appropriate trapping solutions (e.g., potassium hydroxide (B78521) for CO₂).

-

Sampling and Extraction: At various time intervals, sacrifice replicate soil samples and extract them with appropriate solvents (e.g., acetonitrile/water mixtures).

-

Analysis:

-

Analyze the soil extracts for the parent compound and metabolites by techniques such as HPLC with radiometric detection and LC-MS/MS.

-

Quantify the trapped ¹⁴CO₂ and volatiles by liquid scintillation counting (LSC).

-

Determine the amount of non-extractable (bound) residues by combusting the extracted soil.

-

-

Data Analysis: Calculate the degradation half-life of cyfluthrin and identify and quantify the major metabolites over time to establish the degradation pathway.

Analysis of Cyfluthrin in Environmental Samples

Accurate and sensitive analytical methods are essential for monitoring the presence of cyfluthrin and its degradation products in the environment.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices, including soil and water.[7][8][9]

Generalized QuEChERS Protocol for Soil:

-

Extraction: A representative sample of soil is homogenized and a subsample (e.g., 10 g) is weighed into a centrifuge tube. Water may be added to dry samples to facilitate extraction. Acetonitrile is added as the extraction solvent, and the sample is shaken vigorously. Extraction salts (e.g., magnesium sulfate, sodium chloride, and citrate (B86180) buffers) are then added to induce phase separation and partition the pesticides into the acetonitrile layer.[7][8]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a smaller centrifuge tube containing a mixture of sorbents. Common sorbents for soil extracts include primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences. The tube is shaken and then centrifuged.

-

Final Extract: The cleaned-up supernatant is then ready for analysis by GC-MS or LC-MS/MS.

Analytical Instrumentation

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of thermally stable and volatile compounds like cyfluthrin.[3][10]

-

Principle: The sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

-

Detectors: Electron Capture Detectors (ECD) are highly sensitive to halogenated compounds like cyfluthrin. Mass Spectrometry (MS) and tandem MS (MS/MS) provide higher selectivity and confirmation of the analyte's identity.[3][10]

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability.[3][11]

-

Principle: The sample extract is injected into the LC system, where compounds are separated based on their partitioning between a liquid mobile phase and a solid stationary phase. The separated compounds are then introduced into the tandem mass spectrometer for highly selective and sensitive detection.

-

Advantages: LC-MS/MS can often handle less clean sample extracts compared to GC, potentially simplifying sample preparation. It is also well-suited for the analysis of more polar degradation products.[3]

Visualizations

Degradation Pathway of Cyfluthrin

Caption: Primary degradation pathway of cyfluthrin in the environment.

Experimental Workflow for a Soil Metabolism Study

Caption: Experimental workflow for a cyfluthrin soil metabolism study.

Logical Relationship of Analytical Techniques

Caption: Logical relationship of analytical techniques for cyfluthrin analysis.

References

- 1. Cyfluthrin | C22H18Cl2FNO3 | CID 104926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. A review of methodology for the analysis of pyrethrin and pyrethroid residues in food of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review of emerging techniques for pyrethroid residue detection in agricultural commodities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyfluthrin (Ref: OMS 2012) [sitem.herts.ac.uk]

- 6. Cyfluthrin - Wikipedia [en.wikipedia.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. unitedchem.com [unitedchem.com]

- 9. weber.hu [weber.hu]

- 10. researchgate.net [researchgate.net]

- 11. shimadzu.co.kr [shimadzu.co.kr]

Methodological & Application

Cyfluthrin-d6 as an Internal Standard for Pyrethroid Analysis: Application Notes and Protocols

Introduction

The accurate quantification of pyrethroid residues in environmental and biological matrices is crucial for assessing exposure and ensuring regulatory compliance. Pyrethroids are a class of synthetic insecticides widely used in agriculture and public health. Their complex chemical structures and the potential for matrix effects in various sample types necessitate robust analytical methodologies. The use of isotopically labeled internal standards is a well-established strategy to improve the accuracy and precision of analytical measurements by correcting for analyte losses during sample preparation and instrumental analysis. This application note details the use of Cyfluthrin-d6 as an internal standard for the sensitive and reliable quantification of pyrethroid residues by gas chromatography-mass spectrometry (GC-MS).

Principle

This compound is a deuterated analog of the pyrethroid insecticide cyfluthrin. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the native analyte by a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical process, any subsequent losses of the target pyrethroids can be compensated for by monitoring the recovery of the internal standard. This approach effectively mitigates variability introduced by matrix effects and sample handling, leading to more accurate and reliable quantitative results.[1]

Application

This method is applicable for the quantitative analysis of a range of pyrethroid insecticides in various matrices, including environmental samples (e.g., water, soil, sediment) and agricultural commodities. The use of this compound as an internal standard is particularly beneficial for complex matrices where significant matrix effects are expected.

Quantitative Data Summary

The use of this compound as an internal standard has been shown to yield excellent recovery and linearity for a variety of pyrethroids. The following tables summarize the performance data from studies utilizing a deuterated internal standard approach for pyrethroid analysis.

Table 1: Recovery of Pyrethroids using a Deuterated Internal Standard

| Pyrethroid | Recovery Range (%) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Bifenthrin | 71 - 114 | 95.8 | 6.2 |

| Permethrin | 71 - 111 | - | 4 - 22 |

| Cyfluthrin | 71 - 111 | - | 4 - 22 |

| Cypermethrin | 71 - 111 | - | 4 - 22 |

| Flumethrin | 71 - 111 | - | 4 - 22 |

Data compiled from studies on pyrethroid analysis in sediment and water.[1][2]

Table 2: Method Linearity for Pyrethroid Analysis with an Internal Standard

| Pyrethroid | Calibration Range (ng/mL) | Coefficient of Determination (R²) |

| Bifenthrin | 50 - 2000 | > 0.99 |

| Permethrin | 50 - 2000 | > 0.99 |

| Cyfluthrin | 50 - 2000 | > 0.99 |

| Cypermethrin | 50 - 2000 | > 0.99 |

| Flumethrin | 50 - 2000 | > 0.99 |